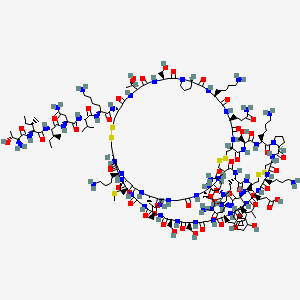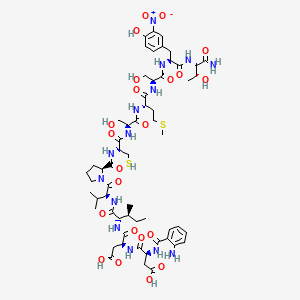
(3R,4R)-3,4-difluoropyrrolidine
Vue d'ensemble
Description
“(3R,4R)-3,4-difluoropyrrolidine” is a chemical compound with the CAS Number: 1279037-03-4 . It is also known as “(3R,4R)-3,4-difluoropyrrolidine hydrochloride” and has a molecular weight of 143.56 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3R,4R)-3,4-difluoropyrrolidine” is1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
“(3R,4R)-3,4-difluoropyrrolidine” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Enantioselective Synthesis and Medicinal Chemistry
(3R,4R)-3,4-Difluoropyrrolidine and its derivatives are significant in enantioselective synthesis, a process crucial for creating compounds with specific configurations. They are used as building blocks in medicinal chemistry due to their ability to introduce chirality in molecules. For instance, a study reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable compound in medicinal chemistry, using (3R,4R)-3,4-dihydroxypyrrolidine derived from l-(+)-tartaric acid (Si et al., 2016).
Conformational Studies and Fluorine NMR
(3R,4R)-3,4-Difluoropyrrolidine derivatives have been utilized in conformational studies, especially in the context of fluoroprolines. These derivatives are used to minimize conformational bias, which is crucial when the natural proline conformation is significant. For instance, (3S,4R)-3,4-difluoroproline was introduced as a probe for fluorine NMR studies, demonstrating the unique conformational effects of individual fluorine atoms (Hofman et al., 2018).
Pharmaceutical Development
The synthesis of specific (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, a type of (3R,4R)-3,4-difluoropyrrolidine derivative, has led to the development of inhibitors with therapeutic potential. A notable example is the discovery of a factor Xa inhibitor, which exhibits selectivity against serine proteases and pharmacokinetic properties making it a clinical candidate (Anselm et al., 2010).
Catalytic Asymmetric Synthesis
Enantiopure trans-3,4-difluoropyrrolidines have been synthesized by introducing fluorine at both centers in a single operation. These compounds have been utilized in catalytic asymmetric synthesis, showcasing their importance in creating chiral molecules, a critical aspect of drug design and synthesis (Marson & Melling, 2005).
Anion Recognition and Sensor Development
(3R,4R)-3,4-Difluoropyrrolidine derivatives have been used in the development of neutral anion receptors with augmented affinities and enhanced selectivities. This application is significant in sensor development and environmental monitoring, as demonstrated by the binding of anions such as fluoride and chloride with enhanced affinity by certain (3R,4R)-3,4-difluoropyrrolidine-based compounds (Anzenbacher et al., 2000).
Radiochemistry and Radiopharmaceuticals
Radiopharmaceutical development, particularly for nuclear medicine applications, has utilized (3R,4R)-3,4-difluoropyrrolidine derivatives. For instance, a study on technetium-99m-labeled radiopharmaceuticals involved (3R,4R)-3,4-di-(N-2-mercaptoethyl)-amino-pyrrolidines (P-BAT) as part of the ligand system for Tc-99m complexation (Zhuang et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
(3R,4R)-3,4-difluoropyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFTVEADDMICLE-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681029 | |
| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863396-77-4 | |
| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)
![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)





